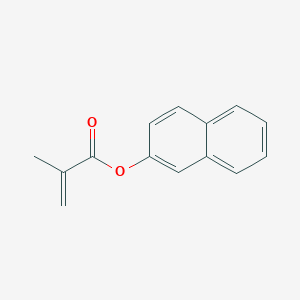

2-Naphthyl methacrylate

Description

2-Naphthyl methacrylate (CAS: Not explicitly provided; structurally analogous to 1-naphthyl methacrylate ) is a methacrylate monomer featuring a naphthalene aromatic group at the ester position. This compound is synthesized via radical polymerization techniques, often using initiators like azoisobutyronitrile in solvents such as n-hexane or benzene . Its polymer, poly(this compound), is characterized by high thermal stability and rigidity due to the bulky naphthyl group, which restricts chain mobility . Applications include its use in stimuli-responsive membranes via atom transfer radical polymerization (ATRP) to create fluorescent diblock copolymers , and as a high-purity monomer in advanced polymer research .

Propriétés

IUPAC Name |

naphthalen-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYJPWMGYDJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28702-85-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28702-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40146693 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10475-46-4 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10475-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010475464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Catalysis

In a representative procedure, 2-naphthol (13.88 mmol) is dissolved in tetrahydrofuran (THF, 25 mL) under an argon atmosphere. Triethylamine (1.2 equivalents) is added to scavenge HCl generated during the reaction, while benzoyl peroxide (0.05 equivalents) serves as a radical inhibitor to prevent premature polymerization. Methacryloyl chloride (1.0 equivalent) is introduced dropwise at −10°C to mitigate exothermic side reactions. The mixture is gradually warmed to 0°C and stirred until completion, typically 3–4 hours.

Key Parameters:

-

Temperature Control : Maintaining subambient temperatures (−10°C to 0°C) suppresses oligomerization of the methacrylate group.

-

Solvent Choice : THF enhances reagent solubility and stabilizes the reactive intermediate.

-

Yield : Reported yields for isolated this compound range from 47% to 95%, depending on purification methods.

Purification and Challenges

Post-reaction, the crude product is washed with aqueous sodium hydroxide to remove unreacted 2-naphthol and acid byproducts. Molecular distillation under high vacuum (0.1–1.0 mmHg) achieves >99.5% purity, as confirmed by gas chromatography (GC). Challenges include the hygroscopic nature of methacryloyl chloride and the necessity for rigorous exclusion of moisture to prevent hydrolysis.

One-Pot Synthesis Integrating Monomer Formation and Polymerization

Recent advancements enable the direct synthesis of poly(this compound) without isolating the monomer, streamlining production for industrial applications.

Mechanistic Overview

In this method, 2-naphthol and methacryloyl chloride undergo in situ esterification followed by radical polymerization. Benzoyl peroxide acts dually as a proton scavenger during esterification and as a radical initiator for polymerization. The process eliminates intermediate purification steps, reducing solvent waste and processing time.

Procedure:

-

Esterification Phase : 2-Naphthol (2.0 g, 13.88 mmol) and methacryloyl chloride (1.38 mL, 13.88 mmol) react in THF at 0°C with triethylamine (1.9 mL) and benzoyl peroxide (168 mg).

-

Polymerization Phase : After 4 hours, the temperature is raised to 75°C to activate benzoyl peroxide’s radical initiation capability, directly yielding the polymer.

Advantages:

-

Yield Efficiency : 47% polymer yield after precipitation, avoiding monomer losses during isolation.

-

Purity : GC analysis confirms >98.8% monomer conversion prior to polymerization.

Analytical Characterization of this compound

Spectroscopic Validation

Purity Assessment

-

GC-MS : Retention time alignment with authentic standards and mass fragments at m/z 228 [M] verify structural integrity.

-

DSC : Glass transition temperatures () of derived polymers correlate with monomer purity, ranging from 139°C to 153°C.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Esterification | Triethylamine | 47–95 | >99.5 | High-purity monomer |

| One-Pot Synthesis | Benzoyl peroxide | 47 (polymer) | >98.8 | Reduced purification steps |

| Sulfuric Acid Catalysis | HSO | 95 (ether) | >99.5 | Scalability and waste recycling |

Analyse Des Réactions Chimiques

Types of Reactions:

Polymerization: 2-Naphthyl methacrylate undergoes free radical polymerization to form poly(this compound). This reaction is initiated by radical initiators such as benzoyl peroxide.

Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Polymerization: Benzoyl peroxide as an initiator, conducted under inert atmosphere and controlled temperature.

Substitution: Electrophiles such as halogens or nitro groups, typically in the presence of a Lewis acid catalyst.

Major Products:

Poly(this compound):

Functionalized Derivatives: Compounds with additional functional groups introduced through substitution reactions.

Applications De Recherche Scientifique

Polymer Chemistry

2-Naphthyl methacrylate is widely utilized as a monomer in the synthesis of various polymers, particularly fluorescent polymers. Its ability to undergo polymerization allows for the creation of materials with specific optical properties.

- Fluorescent Polymers : 2-NM is used to synthesize polymers that exhibit fluorescence, making them suitable for applications in optoelectronics and scintillators. For instance, poly(this compound) has been studied for its potential in gamma-ray detection due to its scintillation properties .

- Copolymers : The incorporation of 2-NM into copolymers enhances their fluorescence characteristics. For example, poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate) composite particles have been developed for use as fluorescent probes.

Material Science

In material science, 2-NM is incorporated into materials requiring specific optical characteristics.

- Optoelectronic Devices : Its fluorescent properties are exploited in light-emitting diodes (LEDs) and display technologies. The unique interactions between the naphthyl group and other monomers can improve the performance of these devices .

- Electron Beam Resists : Terpolymers containing methyl methacrylate, methacrylic acid, and 2-NM have been explored as electron beam resists. These materials show enhanced sensitivity to radiation and improved pattern formation capabilities, essential for microfabrication processes.

Biological Research

The aromatic structure and fluorescence properties of 2-NM make it a candidate for various biological applications.

- Bioimaging : Research indicates potential uses in bioimaging techniques due to its fluorescent characteristics, allowing for visualization in biological systems .

- Fluorescent Probes : Its ability to act as a fluorescent probe is being investigated for tracking cellular processes and interactions within biological systems.

Industrial Applications

In industrial settings, 2-NM is employed in the production of specialty polymers and coatings.

- Durable Coatings : The incorporation of 2-NM into coatings enhances their durability and optical properties, making them suitable for protective applications in various industries .

- Stimuli-responsive Membranes : Grafting poly(this compound) onto other polymer chains has led to the development of membranes that respond to environmental stimuli such as pH and temperature, useful in filtration technologies .

Case Study 1: Synthesis of Poly(this compound)

A study conducted on the one-pot synthesis of poly(this compound) demonstrated its efficacy as an organic plastic scintillator. The research focused on its ability to discriminate between gamma rays and neutrons, highlighting its potential application in radiation detection technologies .

Case Study 2: Photostabilization Studies

Research investigating polymer photostabilization using fluorescence spectroscopy revealed insights into the photochemical behavior of naphthyl methacrylate copolymers. This study emphasized the role of 2-NM in enhancing the stability of polymers under UV exposure, which is critical for outdoor applications .

Mécanisme D'action

The mechanism of action of 2-Naphthyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The naphthyl group provides aromatic stability and enhances the fluorescence properties of the resulting polymers. The methacrylate group allows for easy polymerization through radical initiation, leading to the formation of high-molecular-weight polymers with desirable physical and chemical properties.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The primary structural isomer of 2-naphthyl methacrylate is 1-naphthyl methacrylate (CAS: 28171-92-8), where the naphthyl group is attached at the 1-position instead of the 2-position. Key differences include:

The reduced minimal projection area (MPA) of the 2-naphthyl derivative enhances its cellular transportability, making it more effective in drug delivery systems targeting cancers like glioblastoma .

Polymerization Behavior

Both isomers polymerize similarly under radical initiators, but the resulting polymers exhibit distinct tacticities. For example, poly(this compound) shows syndiotactic-rich configurations when polymerized in benzene, whereas 1-naphthyl analogs may vary in stereoregularity depending on solvent polarity .

Comparison with Aliphatic Methacrylates

Lauryl Methacrylate (LMA) and Butyl Methacrylate (BMA)

Aliphatic methacrylates, such as lauryl (C12) and butyl (C4) methacrylates, differ significantly due to their flexible alkyl chains:

Mixed monoliths of BMA and LMA exhibit improved electrochromatographic efficiency compared to pure this compound-based polymers, which are less suited for capillary electrochromatography (CEC) due to their rigidity .

Fluorinated Methacrylates

Fluorinated derivatives like poly(hexafluorobutyl methacrylate-co-glycidyl methacrylate) offer superior solubility in polar solvents (e.g., DMSO, THF) and are used in optical coatings. In contrast, this compound’s aromatic structure provides UV stability and fluorescence, making it preferable in photonic applications .

Functional Group Comparisons

Hydroxyethyl Methacrylate (HEMA)

HEMA contains a hydroxyl group, enabling hydrogen bonding and hydrophilicity. Unlike this compound, HEMA is used in hydrogels and biomedical devices but lacks thermal stability above 150°C .

Glycidyl Methacrylate (GMA)

GMA’s epoxide group allows post-polymerization crosslinking, enhancing mechanical strength.

Activité Biologique

2-Naphthyl methacrylate (2-NM) is an aromatic methacrylate compound that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and biological research. This article provides a comprehensive overview of the biological activity of 2-NM, including its mechanisms of action, applications in scientific research, and findings from recent studies.

This compound is characterized by its fluorescent properties, which can influence its interactions with biomolecules. As a methacrylate, it is capable of undergoing free radical polymerization , forming poly(this compound), a polymer that retains its fluorescent characteristics. This property is often utilized in the development of materials for optoelectronic applications and bioimaging.

Polymerization Process

- Initiation : The polymerization of 2-NM can be initiated by ultraviolet (UV) or visible light (VL) irradiation, as well as through the use of radical initiators like benzoyl peroxide.

- Environmental Influences : Factors such as temperature and solvent polarity can significantly affect the polymerization kinetics and the resulting polymer's properties.

Fluorescent Probes in Bioimaging

Due to its fluorescent nature, 2-NM has been explored as a potential fluorescent probe for bioimaging applications. Its ability to interact with biological molecules makes it suitable for tracking cellular processes and visualizing biological structures in real-time.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of naphthyl-substituted compounds, including 2-NM. A study on naphthyl-polyamine conjugates revealed that while certain derivatives exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), 2-NM itself showed limited direct antimicrobial effects. However, modifications to the naphthyl group can enhance activity against specific microbes .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comparative study assessed various naphthyl-substituted compounds for their antimicrobial efficacy. The results indicated that while 2-NM derivatives were generally inactive against a broad spectrum of bacteria and fungi, certain modifications led to significant improvements in antimicrobial activity. For instance, compounds with additional phenyl rings demonstrated enhanced inhibition against MRSA .

- Polymer Chemistry Applications : In polymer synthesis, 2-NM has been employed to create fluorescent polymers that have applications in light-emitting diodes (LEDs) and display technologies. The unique optical properties imparted by the naphthyl group make these polymers valuable in material science .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings | MIC Values |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | Limited activity against Gram-positive bacteria; modifications increase efficacy | MRSA MIC ≤ 0.25 µM |

| Study 2 | Polymer Synthesis | Effective in creating fluorescent polymers for optoelectronic applications | N/A |

| Study 3 | Bioimaging Potential | Explored as a fluorescent probe; effective in visualizing cellular processes | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-naphthyl methacrylate, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of methacrylic acid with 2-naphthol. A common approach involves using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane . Purity optimization requires rigorous purification steps, including column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. FTIR analysis (C=O stretch at ~1720 cm⁻¹, C-O ester at ~1250 cm⁻¹) and HPLC (≥99% purity) are critical for validation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm ester carbonyl (1720 cm⁻¹), vinyl C=C (1630 cm⁻¹), and aromatic C-H stretches (3050 cm⁻¹) .

- ¹H NMR : Peaks at δ 6.0–6.3 (methacrylate vinyl protons), δ 1.9 (methyl group), and δ 7.2–8.3 (naphthyl aromatic protons) .

- LC-MS : Molecular ion peak at m/z 200.2 (C₁₄H₁₂O₂) .

Q. What are the primary applications of this compound in polymer chemistry?

- Answer : The compound is used as a monomer in UV-curable resins due to its high reactivity in radical polymerization. Its naphthyl group enhances thermal stability in copolymers, making it suitable for coatings and optical materials. Polymerization kinetics can be studied via DSC (exothermic peak at 120–150°C) .

Advanced Research Questions

Q. How do solvent polarity and initiator choice influence the polymerization kinetics of this compound?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) stabilize propagating radicals, accelerating polymerization but reducing molecular weight. Non-polar solvents (e.g., toluene) favor higher molecular weights but slower rates .

- Initiators : AIBN (azobisisobutyronitrile) at 70°C provides controlled initiation, while UV initiators (e.g., DMPA) enable rapid curing. Monitor via GPC: Mₙ ranges from 50–200 kDa depending on conditions .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies arise from variations in exposure routes (oral vs. dermal) and model systems (cell lines vs. in vivo). Standardize assays per OECD guidelines:

- In vitro : MTT assay on human keratinocytes (IC₅₀: ~200 µM) .

- In vivo : OECD 429 (skin sensitization) in mice, with LC-MS quantification of metabolites (e.g., 2-naphthol) in urine .

- Cross-validate with computational models (QSAR) to predict LD₅₀ and prioritize in vivo testing .

Q. How can environmental degradation pathways of this compound be modeled under varying pH and UV exposure?

- Methodological Answer :

- Photodegradation : Use a solar simulator (λ > 290 nm) to monitor degradation via HPLC. Major products include methacrylic acid and 2-naphthol, with pseudo-first-order kinetics (k = 0.05 h⁻¹) .

- Hydrolysis : At pH 9, ester cleavage dominates (half-life: 48 h); at pH 2, minimal degradation occurs. LC-MS/MS identifies intermediates .

- QSPR Models : Predict half-lives using molecular descriptors (e.g., logP, HOMO-LUMO gap) .

Methodological Challenges and Solutions

Q. Why do inconsistencies arise in NMR spectral data for this compound, and how can they be mitigated?

- Answer : Signal splitting due to rotameric equilibria of the ester group can cause variability. Use high-field NMR (≥500 MHz) and low-temperature measurements (−40°C) to slow conformational changes, resolving peaks at δ 6.1 (trans vinyl) and δ 5.6 (cis vinyl) .

Q. What advanced techniques characterize thermal stability in this compound-based copolymers?

- Answer :

- TGA : Decomposition onset at 250°C (5% weight loss), with residual char ~10% at 600°C .

- DMA : Glass transition (T_g) shifts from 105°C (homopolymer) to 130°C (styrene copolymer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.